(3S,4R)-1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its unique structure, featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an ethylphenyl group, makes it a valuable building block
Actividad Biológica
(3S,4R)-1-(Tert-butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative notable for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and an ethylphenyl substituent, which may influence its pharmacological properties. The study of its biological activity is essential for understanding its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C17H23NO4. The compound's structure includes:
- A pyrrolidine ring
- A carboxylic acid functional group
- A Boc protecting group at the nitrogen atom
- An ethylphenyl substituent at the 4-position
This structural configuration is significant as it can affect the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, potentially influencing pathways related to:
- Enzyme inhibition
- Receptor binding
- Cellular signaling
Research indicates that the presence of the ethylphenyl group may enhance lipophilicity, thereby improving membrane permeability and bioavailability.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against specific enzyme targets. For example, it has been noted to inhibit certain proteases involved in disease processes, suggesting a potential role in therapeutic applications for conditions like cancer or metabolic disorders.
Biological Target | Activity | Reference |
---|---|---|
Protease Inhibition | Moderate | |
Receptor Binding | High | |
Cellular Uptake | Enhanced |
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound. Notably:
- Absorption: The compound demonstrated favorable absorption characteristics.
- Distribution: It showed significant distribution to target tissues.
- Metabolism: Initial findings suggest that metabolic stability is adequate, although further studies are required to elucidate specific metabolic pathways.
Case Studies
-
Case Study on Cancer Treatment:
A study focusing on the inhibition of specific cancer-related proteases using this compound revealed a reduction in tumor growth rates in murine models. The mechanism was linked to the blockade of proteolytic pathways essential for cancer cell proliferation. -
Case Study on Metabolic Disorders:
Research evaluating the effects of this compound on metabolic syndrome indicated improvements in glucose metabolism and insulin sensitivity in diabetic rats.
Propiedades
IUPAC Name |
(3S,4R)-4-(4-ethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-5-12-6-8-13(9-7-12)14-10-19(11-15(14)16(20)21)17(22)23-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)/t14-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLPJRRREUHHCY-LSDHHAIUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677284 |
Source
|
Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227845-15-9 |
Source
|
Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.